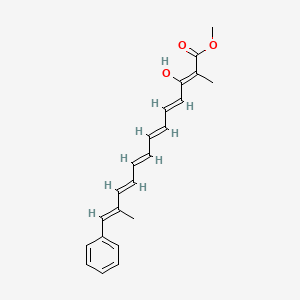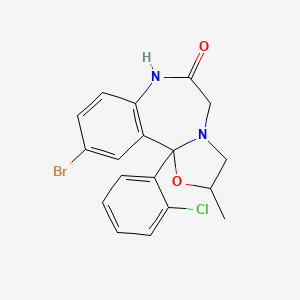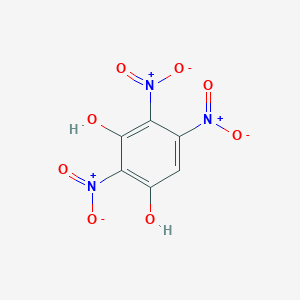
2,4,5-Trinitrobenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trinitrobenzene-1,3-diol, also known as styphnic acid, is a yellow astringent acid that forms hexagonal crystals. It is a polynitroaromatic compound with the molecular formula C6H3N3O8. This compound is known for its explosive properties and is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate .
準備方法
2,4,5-Trinitrobenzene-1,3-diol can be synthesized by the nitration of resorcinol with a mixture of concentrated nitric and sulfuric acids . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve more controlled and scalable processes to ensure safety and consistency in the quality of the product.
化学反応の分析
2,4,5-Trinitrobenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in compounds like triaminobenzene derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4,5-Trinitrobenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various energetic materials and explosives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
作用機序
The mechanism by which 2,4,5-Trinitrobenzene-1,3-diol exerts its effects involves the interaction of its nitro groups with other molecules. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
2,4,5-Trinitrobenzene-1,3-diol can be compared with other polynitroaromatic compounds such as:
2,4,6-Trinitrophenol (Picric acid): Similar in structure but with different properties and applications.
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, but with a different molecular structure.
1,3,5-Trinitrobenzene: Another polynitroaromatic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific arrangement of nitro groups and hydroxyl groups, which confer unique chemical reactivity and applications .
特性
CAS番号 |
26469-89-6 |
|---|---|
分子式 |
C6H3N3O8 |
分子量 |
245.10 g/mol |
IUPAC名 |
2,4,5-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |
InChIキー |
UPRARPQURIAAFP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


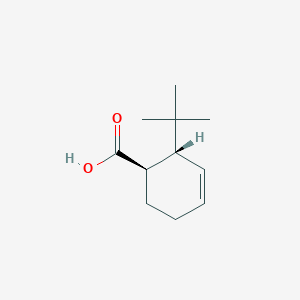
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)

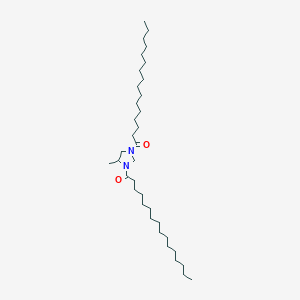
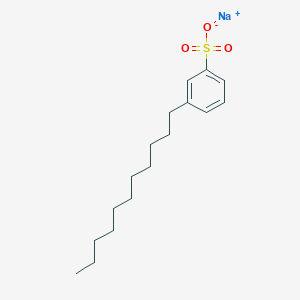
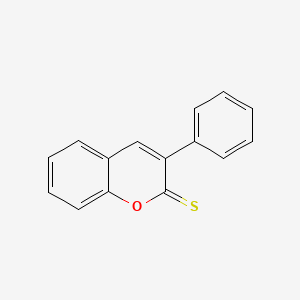
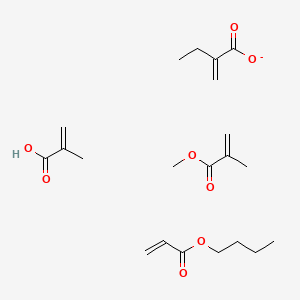
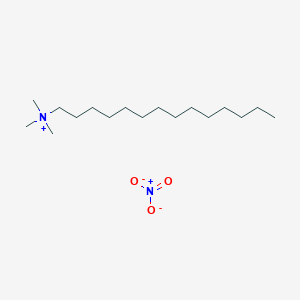
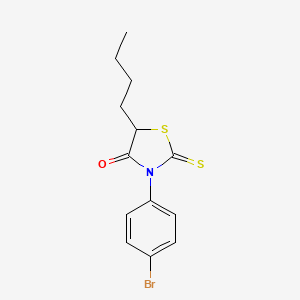

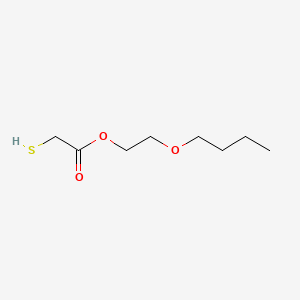
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
